molecular formula C11H24N2 B3039583 N-(2-AZEPANYLMETHYL)-N-ETHYLETHANAMINE CAS No. 120990-85-4

N-(2-AZEPANYLMETHYL)-N-ETHYLETHANAMINE

Cat. No.: B3039583
CAS No.: 120990-85-4
M. Wt: 184.32 g/mol
InChI Key: IQRUHWOHXDKZDC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-AZEPANYLMETHYL)-N-ETHYLETHANAMINE typically involves the reaction of azepane derivatives with ethylamine under controlled conditions. The reaction is usually carried out in a chemical fume hood to ensure safety and to prevent exposure to hazardous chemicals .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-AZEPANYLMETHYL)-N-ETHYLETHANAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(2-AZEPANYLMETHYL)-N-ETHYLETHANAMINE is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving the interaction of amine compounds with biological systems.

    Medicine: Although not used clinically, it is studied for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-AZEPANYLMETHYL)-N-ETHYLETHANAMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The specific pathways involved depend on the context of its use in research .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-(azepan-2-ylmethyl)-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-3-13(4-2)10-11-8-6-5-7-9-12-11/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRUHWOHXDKZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CCCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

With external cooling, 7-[(diethylamino)methyl[-hexahydro-2H-azepin-2-one hydrochloride (10.0 g, 0.043 mol) is added in batches to a suspension of lithium aluminium hydride (1.9 g, 0.05 mol) in anhydrous tetrahydrofuran (500 ml) and the mixture is refluxed for 1 hour after the initially violent reaction has ended. The excess lithium aluminium hydride is decomposed by the dropwise addition of 20% sodium hydroxide solution. The tetrahydrofuran phase is separated off from the precipitate formed and concentrated in vacuo. The oily residue remaining is then distilled over caustic potash under water jet vacuum. A colorless oil (4.7 g) is obtained, boiling point 12 mm Hg 102°-105° C.
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10 g
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1.9 g
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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